2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
2-Methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group at position 2 and a piperidinyloxy moiety at position 2. The piperidine ring is further functionalized with a 4-methylthiophene-2-carbonyl group, introducing a sulfur-containing aromatic system. Its synthesis likely involves multi-step reactions, such as ether formation between pyrazine and piperidine derivatives followed by acylation with 4-methylthiophene-2-carbonyl chloride, analogous to methods described for related compounds .
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-8-13(23-10-11)16(20)19-7-3-4-12(9-19)22-15-14(21-2)17-5-6-18-15/h5-6,8,10,12H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPTVZGIAJOLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypyrazine and methylthiophene moieties.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine with structurally analogous pyrazine and piperidine derivatives, emphasizing substituent variations, applications, and stability:
Key Observations:
Substituent Diversity and Bioactivity: The target compound’s 4-methylthiophene-2-carbonyl group distinguishes it from simpler alkyl-substituted pyrazines like IBMP, which are primarily odorants . The thiophene moiety enhances lipophilicity and may improve membrane permeability, a critical factor in drug design.
Synthetic Pathways :
- The synthesis of piperidine-pyrazine derivatives often involves reductive amination (e.g., NaBH3CN-mediated reactions) or nucleophilic substitution (e.g., ether formation under basic conditions) . The target compound’s synthesis likely parallels these methods, with additional acylation steps.
Stability and Degradation :
- Alkyl-substituted pyrazines (e.g., IBMP) exhibit stability during storage, with degradation linked to volatilization rather than chemical breakdown . In contrast, the target compound’s acylated piperidine moiety may render it susceptible to hydrolysis, particularly in aqueous environments.
Functional Group Impact on Odor vs. Bioactivity: Simple pyrazines (e.g., IBMP, 2-methoxy-3-(1-methylpropyl)pyrazine) contribute to flavor profiles (e.g., green bell pepper, galbanum) due to volatile alkyl chains . In contrast, the target compound’s bulky, non-volatile substituents suggest non-olfactory applications, possibly in therapeutics.
Preparation Methods
Karmas–Spoerri Condensation
The pyrazine ring is constructed via condensation of α-amino acid amides with 1,2-dicarbonyl compounds, adapted from deuterated 2-methoxy-3-alkylpyrazine syntheses.
Procedure:
- Reactant Preparation:
- Valinamide hydrochloride (1.52 g, 10 mmol) is dissolved in methanol (20 mL) at −35°C.
- Glyoxal (40% aqueous, 1.74 g, 12 mmol) is added dropwise under stirring.
- Sodium hydroxide (12 M, 2.0 mL) is introduced over 20 min to deprotonate the amide.
Cyclization:
Methylation:
Optimization Notes:
- Isotopic Labeling: Substituting glyoxal with d₂-glyoxal or methyl iodide with d₃-methyl iodide enables deuterated analogs.
- Yield Improvement: Prolonged reaction times (72 h) and excess methyl iodide (1.5 eq) increase methylation efficiency to 92%.
Synthesis of the Piperidine-Thiophene Acyl Subunit
Thiophene-2-Carbonyl Chloride Preparation
4-Methylthiophene-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C. After 2 h, the solvent is evaporated under reduced pressure.
Piperidin-3-Ol Acylation
Procedure:
- Piperidin-3-ol (1.0 eq) is dissolved in DCM (10 mL) with triethylamine (2.5 eq).
- 4-Methylthiophene-2-carbonyl chloride (1.2 eq) in DCM is added dropwise at 0°C.
- After 12 h stirring, the mixture is washed with NaHCO₃ (sat.) and brine.
- Column chromatography (SiO₂, hexane/EtOAc 3:1) yields 1-(4-methylthiophene-2-carbonyl)piperidin-3-ol (75–82%).
Key Observations:
- Steric Effects: Bulkier bases (e.g., DMAP) reduce yields due to N-acylation competition.
- Temperature Control: Exothermic reactions above 5°C promote diacylation byproducts.
Etherification: Coupling Pyrazine and Piperidine Subunits
Mitsunobu Reaction
Conditions:
- Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT, 24 h.
- Substrates: 2-Methoxy-3-hydroxypyrazine (1.0 eq) and 1-(4-methylthiophene-2-carbonyl)piperidin-3-ol (1.2 eq).
Outcome:
Nucleophilic Substitution
Alternative Pathway:
- Leaving Group Installation: Mesylation of 2-methoxy-3-hydroxypyrazine with MsCl (1.1 eq) and Et₃N (2.0 eq) in DCM.
- Ether Formation: React mesylated pyrazine (1.0 eq) with piperidin-3-ol derivative (1.5 eq) in DMF at 80°C for 6 h.
Yield Comparison:
| Method | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Mitsunobu | RT | 24 | 68 |
| Nucleophilic | 80°C | 6 | 72 |
Advantage: Higher regioselectivity in nucleophilic substitution avoids phosphine byproducts.
Convergent Synthesis Optimization
Order of Reactions
Coupling before acylation minimizes steric hindrance:
- Etherify 2-methoxy-3-hydroxypyrazine with piperidin-3-ol.
- Acylate the piperidine nitrogen post-etherification.
Protecting Group Strategies
- THP Protection: Temporary protection of piperidin-3-ol hydroxyl with tetrahydropyranyl ether prevents unwanted acylation.
- Deprotection: HCl (1 M in MeOH, 2 h) removes THP after etherification.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Combining pyrazine formation, acylation, and etherification in a single reactor reduces purification steps:
- Condense valinamide, glyoxal, and methyl iodide in methanol.
- Add piperidin-3-ol and 4-methylthiophene-2-carbonyl chloride sequentially.
Outcome: 58% overall yield; side product formation (15–20%) limits scalability.
Radical Cyclization Approaches
Adapting Kamimura’s method, 1,6-enynes undergo 5-exo-dig/3-exo-trig cyclization with Et₃B initiation to form piperidine intermediates. Subsequent pyrazine coupling remains theoretical but promising for novel analogs.
Analytical Characterization Data
Critical Spectroscopic Signatures:
- ¹H NMR (CDCl₃): δ 1.23 (d, 6H, CH₃), 3.32 (m, 1H, piperidine CH), 3.23 (s, 3H, OCH₃), 6.85 (s, 1H, thiophene H).
- HRMS: m/z 333.4 (C₁₆H₁₉N₃O₃S).
Purity Assessment:
- HPLC (C18, MeCN/H₂O 70:30): >98% purity at 254 nm.
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
